Product packaging for Methyl benzyl-L-serinate(Cat. No.:CAS No. 123639-56-5)

Methyl benzyl-L-serinate

Cat. No.: B016577
CAS No.: 123639-56-5
M. Wt: 209.24 g/mol
InChI Key: GMZGWPPEZCREPP-JTQLQIEISA-N
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Description

Significance of N-Benzyl-L-serine, Methyl Ester as a Chiral Building Block in Organic Synthesis

The primary significance of N-Benzyl-L-serine, methyl ester in organic synthesis lies in its identity as a chiral building block. Possessing a defined stereocenter at the α-carbon, it allows for the stereospecific construction of more complex molecules. This is crucial in the synthesis of pharmaceuticals and other bioactive compounds where stereochemistry often dictates biological activity.

The benzyl (B1604629) group attached to the nitrogen atom serves as an effective protecting group for the amine. This protection is vital during synthetic steps, preventing the amine from undergoing unwanted reactions while other parts of themolecule are being modified. The benzyl group can later be removed under relatively mild conditions to yield the free amine, which is then available for further functionalization, such as in peptide synthesis. In this context, it acts as a valuable component for assembling specific peptide sequences. chemimpex.com The stability and compatibility of the compound with various reaction conditions further enhance its utility in synthetic chemistry. chemimpex.com

Role of N-Benzyl-L-serine, Methyl Ester in Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, N-Benzyl-L-serine, methyl ester serves as a key intermediate in the synthesis of diverse pharmaceutical agents. chemimpex.com Its structural features are particularly amenable to the development of complex therapeutic molecules. Research has shown its utility in the synthesis of drugs targeting neurological disorders. chemimpex.com

The compound is also integral to the development of peptide-based therapeutics, which are a growing class of drugs. chemimpex.com The presence of the benzyl group has been noted to enhance properties like solubility and bioavailability, which are critical considerations in drug formulation and delivery. chemimpex.com This makes it an attractive scaffold for designing novel therapeutic agents and for use in drug delivery systems. chemimpex.com

Overview of Research Trajectories Involving N-Benzyl-L-serine, Methyl Ester

Current research involving N-Benzyl-L-serine, methyl ester follows several promising trajectories. It is frequently used in biochemical research, particularly in studies focused on enzyme inhibition and protein interactions. chemimpex.com By serving as a substrate or an inhibitor analog, it helps scientists elucidate complex biochemical pathways. chemimpex.com

Another significant area of research is its application in the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved stability or oral bioavailability. The defined stereochemistry and functional handles of N-Benzyl-L-serine, methyl ester make it an excellent starting point for creating these sophisticated structures. Furthermore, its properties are being explored for their potential in formulating advanced drug delivery systems designed to improve the therapeutic efficacy of various drugs. chemimpex.com

Table 2: Comparison of Related Serine Derivatives in Research

Compound Name CAS Number Molecular Formula Key Structural Difference from N-Benzyl-L-serine, methyl ester
N-Cbz-L-serine benzyl ester 21209-51-8 C₁₈H₁₉NO₅ Amine is protected by a carbobenzyloxy (Cbz) group; carboxyl group is a benzyl ester. sigmaaldrich.com
N-Benzyl-o-t-butyl-l-serine methyl ester, HCl 670278-82-7 C₁₅H₂₄ClNO₃ Hydroxyl group is protected by a tert-butyl group. aablocks.com
N-Boc-L-serine methyl ester Not explicitly found C₉H₁₇NO₅ (for N-Boc-L-serine) Amine is protected by a tert-Butoxycarbonyl (Boc) group. orgsyn.org
N-Benzyl-L-serine 17136-45-7 C₁₀H₁₃NO₃ Carboxyl group is a free acid instead of a methyl ester. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B016577 Methyl benzyl-L-serinate CAS No. 123639-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZGWPPEZCREPP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472850
Record name N-BENZYL-L-SERINE, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123639-56-5
Record name N-BENZYL-L-SERINE, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Benzyl L Serine, Methyl Ester and Its Derivatives

General Synthesis Strategies for Amino Acid Methyl Esters

The creation of amino acid methyl esters is a fundamental step in many synthetic routes, including that of N-Benzyl-L-serine, methyl ester. This process is crucial as the esterification of the carboxyl group increases the solubility of the amino acid in non-aqueous organic solvents, a vital property for subsequent reactions in peptide synthesis. nih.govuu.nl

Esterification Reactions with Thionyl Chloride

A prevalent and efficient method for the synthesis of L-serine methyl ester is the Fischer-Speier esterification, utilizing thionyl chloride (SOCl₂) in methanol (B129727). evitachem.comresearchgate.net This reaction typically yields the hydrochloride salt of the methyl ester. The general procedure involves suspending L-serine in methanol, followed by the careful, often dropwise, addition of thionyl chloride at reduced temperatures. evitachem.comgoogle.com The reaction mixture is then heated for a prolonged period to drive the reaction to completion. google.comgoogle.com This method is noted for improving yield and minimizing byproducts. evitachem.com

Table 1: Reaction Conditions for the Synthesis of L-Serine Methyl Ester Hydrochloride using Thionyl Chloride

Starting MaterialReagentsSolventReaction TemperatureReaction TimeYieldPurityReference
L-SerineThionyl ChlorideMethanol0-10 °C then 35-40 °C24-48 hoursHighNot specified evitachem.comgoogle.com
L-Serine (200kg)Thionyl Chloride (330kg)Methanol (700L)10 °C then 38 °C10h (addition) + 48h93.8%99.5% google.com
L-Serine (200kg)Thionyl Chloride (270kg)Methanol (300L) + Recovered Methanol (450L)10 °C then 38 °C8h (addition) + 48h98.1%99.1% google.com
L-Serine (105.6g)Hydrochloric Acid (50.5g)Methanol (105.6g)Not specifiedNot specified83.8%97.0% prepchem.com

Methylation of N-Carbobenzoxy L-Serine with Diazomethane (B1218177)

Diazomethane (CH₂N₂) serves as a powerful methylating agent for carboxylic acids, converting them into their corresponding methyl esters. wikipedia.org This reaction is known for being rapid and clean. In the context of serine derivatives, N-protected serine, such as N-Carbobenzoxy (Cbz) or N-tert-butoxycarbonyl (Boc) L-serine, can be effectively esterified using this method. orgsyn.org

The reaction is typically performed by dissolving the N-protected serine in a suitable solvent like diethyl ether. orgsyn.org A solution of diazomethane in ether is then added, often at a reduced temperature (e.g., 0 °C), until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). orgsyn.org The mechanism is thought to involve a proton transfer from the carboxylic acid to diazomethane, forming a methyldiazonium cation, which then reacts with the carboxylate anion to yield the methyl ester and nitrogen gas. wikipedia.org

While highly effective, diazomethane is also extremely toxic and explosive, necessitating special precautions and limiting its use to laboratory-scale synthesis. wikipedia.org The introduction of safer alternatives like trimethylsilyldiazomethane (B103560) has reduced its application in some areas. wikipedia.org

N-Benzylation Procedures for L-Serine Methyl Ester

The introduction of the benzyl (B1604629) group onto the nitrogen atom of L-serine methyl ester is the defining step in forming the target compound. This can be achieved through either direct or indirect approaches.

Direct N-Benzylation Approaches

Recent advancements have led to the development of direct N-alkylation methods for α-amino acid esters using alcohols, which are atom-economical and environmentally benign. A robust method utilizes a ruthenium catalyst for the direct N-alkylation of α-amino acid esters with alcohols, including the N-benzylation with benzyl alcohol. nih.govd-nb.info This catalytic process, often referred to as a "borrowing hydrogen" strategy, demonstrates high selectivity for mono-N-alkylation and preserves the stereochemical integrity of the chiral center. nih.gov

The reaction involves heating the amino acid ester with the corresponding alcohol (e.g., a substituted benzyl alcohol) in the presence of a ruthenium complex catalyst. nih.gov This method has been shown to be effective for a variety of amino acid esters, including those of phenylalanine, alanine (B10760859), and leucine, with high yields and excellent retention of enantiomeric excess. nih.govd-nb.info The only byproduct of this reaction is water, making it a green synthetic route. d-nb.info

Indirect N-Benzylation via Protecting Group Strategies

Indirect methods for N-benzylation often involve multiple steps, including the use of protecting groups to ensure regioselectivity. A common strategy involves reductive amination.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acid chemistry due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net In an indirect route to N-Benzyl-L-serine, methyl ester, L-serine can first be protected with a Boc group.

The synthesis of N-Boc-L-serine is typically achieved by reacting L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, in a mixed solvent system like dioxane/water. orgsyn.orggoogle.com This N-protected amino acid can then be esterified to yield N-Boc-L-serine methyl ester. orgsyn.orgontosight.ai

Table 2: Synthesis of N-Boc-L-serine and its Methyl Ester

ReactionStarting MaterialReagentsKey ConditionsProductYieldReference
N-protectionL-Serine(Boc)₂O, NaOHDioxane/Water, 5 °C to RTN-Boc-L-serineHigh orgsyn.org
N-protectionL-Serine(Boc)₂O, Na₂CO₃/NaHCO₃Aqueous solutionN-Boc-L-serine>90% google.com
EsterificationN-Boc-L-serineMethyl iodide, K₂CO₃DMF, 0 °C to RTN-Boc-L-serine methyl ester86% orgsyn.org
EsterificationN-Boc-L-serineDiazomethaneDiethyl ether, 0 °CN-Boc-L-serine methyl esterNot specified orgsyn.org

Following the formation of L-serine methyl ester (obtained as described in section 2.1.1 and subsequent deprotection of the hydrochloride salt), a key indirect N-benzylation strategy is reductive amination. This involves the reaction of the free amino group of L-serine methyl ester with benzaldehyde (B42025) to form an intermediate N-benzylidine imine. google.com This imine is then reduced in situ to the secondary amine, N-Benzyl-L-serine, methyl ester. This two-step, one-pot procedure is a powerful method for forming C-N bonds.

Stereoselective Synthesis of N-Benzyl-L-serine, Methyl Ester Analogs

Maintaining and controlling the stereochemistry at the chiral centers is paramount in the synthesis of amino acid derivatives. Stereoselective methods ensure the formation of the desired enantiomer or diastereomer, which is often crucial for biological activity.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of N-Benzyl-L-serine, methyl ester analogs, this involves reactions that favor the formation of one specific stereoisomer. For example, enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas using a chiral lithium amide base can generate a benzyllithium (B8763671) intermediate. This intermediate can then undergo a stereospecific intramolecular reaction to produce α,α-diarylmethylamines with high enantiomeric excess. nih.gov Another approach involves the asymmetric cross-coupling of α-N-heterocyclic trifluoroborate salts with aryl bromides using a dual nickel and photoredox catalytic system. This method, employing bi-oxazoline (BiOX) ligands, yields highly enantioenriched N-benzylic heterocycles. nih.gov Such strategies are instrumental in creating chiral building blocks that can be further elaborated into complex molecules.

Diastereoselective Control in Alkylation Reactions

Diastereoselective reactions are crucial when a molecule contains multiple stereocenters and only one diastereomer is desired. In the synthesis of α-benzylserine, a chiral serine equivalent can be used as a building block. A diastereoselective lithium enolate alkylation reaction, followed by acid hydrolysis, has been shown to be an effective method. nih.gov Theoretical studies have indicated that the stereochemical outcome of this alkylation process occurs with complete retention of configuration, highlighting the role of the coordinating lithium countercation. nih.gov Similarly, the reaction of alkenyl boronate complexes with acylated quinolines and isoquinolines proceeds via a 1,2-metalate rearrangement to afford alkylated, dearomatized heterocycles with good diastereoselectivity. nih.gov These methods provide powerful tools for controlling the relative stereochemistry of newly formed chiral centers.

Protecting Group Chemistry in the Synthesis of N-Benzyl-L-serine, Methyl Ester Derivatives

The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive functional groups. wikipedia.org In the synthesis of N-Benzyl-L-serine, methyl ester and its derivatives, both the amino and hydroxyl groups of the serine backbone often require protection.

N-Protection Strategies (e.g., Boc, Cbz)

The choice of the N-protecting group is critical and depends on the specific reaction conditions of the synthetic sequence. Two of the most common N-protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. libretexts.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. orgsyn.orgrsc.org It is known for its stability under a wide range of conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). libretexts.orgrsc.org For example, N-Boc-L-serine can be prepared and subsequently esterified to the methyl ester using methyl iodide and potassium carbonate. orgsyn.org

The Cbz group , as previously discussed, is introduced using benzyl chloroformate. It is stable to the acidic conditions used to remove Boc groups, providing an orthogonal protection strategy. The Cbz group is typically removed by hydrogenolysis, which involves catalytic hydrogenation over a palladium catalyst (Pd/C). bachem.comresearchgate.net This orthogonality is highly valuable in multi-step syntheses where selective deprotection of different amino groups is required.

Protecting GroupIntroduction ReagentCleavage Conditions
Boc Di-tert-butyl dicarbonate ((Boc)2O)Acidic conditions (e.g., TFA) libretexts.orgrsc.org
Cbz Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (H2/Pd-C) or strong acids bachem.com

O-Protection Strategies (e.g., Benzyl Ethers)

The hydroxyl group of serine is also reactive and often requires protection to prevent unwanted side reactions, such as acylation or oxidation. A common strategy for protecting the hydroxyl group is the formation of a benzyl ether (Bn) . libretexts.org

Benzyl ethers can be formed under various conditions. One method involves the use of a benzyl halide, such as benzyl bromide, in the presence of a base like sodium hydride. rsc.org Another approach utilizes 2-benzyloxypyridine in the presence of methyl triflate, which generates an active benzyl transfer reagent in situ. This method is advantageous as it proceeds under neutral conditions, making it compatible with acid-labile protecting groups like Boc and base-labile functionalities like esters. nih.gov

The benzyl ether protecting group is robust and compatible with many reaction conditions. It is typically removed by hydrogenolysis, the same method used for Cbz group cleavage. oup.com This means that if both a Cbz group and a benzyl ether are present in a molecule, they can often be removed simultaneously.

Protecting GroupCommon ReagentCleavage Conditions
Benzyl Ether (Bn) Benzyl bromide (BnBr) with a baseHydrogenolysis (H2/Pd-C) oup.com
2-Benzyloxypyridine and methyl triflateHydrogenolysis (H2/Pd-C)

Orthogonal Protection Schemes

In the synthesis of complex molecules like peptides or their derivatives, orthogonal protection is a fundamental strategy. It involves the use of multiple protecting groups, each of which can be removed by a specific chemical reaction without affecting the others. researchgate.netorganic-chemistry.org This allows for the selective deprotection and modification of different functional groups within the same molecule. researchgate.netug.edu.pl For a molecule like N-Benzyl-L-serine, methyl ester, which contains an amino group, a hydroxyl group, and a carboxyl group (as a methyl ester), an orthogonal approach is crucial for selective derivatization.

The primary protecting groups used in modern peptide synthesis are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups for the α-amino function. researchgate.net These form the basis of the two most common orthogonal strategies: the Fmoc/tBu and the Boc/Bn strategies. iris-biotech.de

Fmoc/tBu Strategy : The Fmoc group is base-labile and is typically removed using piperidine. The tert-butyl (tBu) group, used to protect hydroxyl or carboxyl side chains, is acid-labile and removed with strong acid, commonly trifluoroacetic acid (TFA). iris-biotech.de

Boc/Bn Strategy : The Boc group is removed by moderate acid (like TFA), while benzyl (Bn)-type protecting groups are removed by hydrogenolysis. iris-biotech.de

In the context of N-Benzyl-L-serine, methyl ester, the N-benzyl group itself can be considered a protecting group, removable by hydrogenolysis. This has implications for orthogonality. If a side-chain protecting group that is also removed by hydrogenolysis (e.g., a benzyl ether on the hydroxyl group) were used, selective removal would not be possible. Therefore, a compatible orthogonal partner must be chosen.

A common approach for the serine side-chain hydroxyl group is protection as a tert-butyl (tBu) ether. This group is stable to the conditions used for many coupling reactions and can be removed with strong acid (TFA), conditions which would not cleave the N-benzyl group. iris-biotech.de This creates a viable orthogonal set.

The methyl ester protecting the carboxyl group is typically removed by saponification (base-mediated hydrolysis). This condition is distinct from those used to remove N-benzyl or O-tBu groups, thus completing an orthogonal set.

Table 1: Orthogonal Protection Scheme for Serine Derivatives

Functional GroupProtecting GroupAbbreviationRemoval ConditionsOrthogonal To
α-AminoBenzyloxycarbonylCbz or ZH₂, Pd/C (Hydrogenolysis)Base, mild acid
α-Aminotert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)Base, Hydrogenolysis
α-Amino9-FluorenylmethoxycarbonylFmocPiperidine (Base)Acid, Hydrogenolysis
α-AminoTriphenylmethylTrityl (Tr)Mild Acid, HydrogenolysisBase
Hydroxyl (Side Chain)tert-ButyltBuTrifluoroacetic Acid (TFA)Base, Hydrogenolysis
Hydroxyl (Side Chain)BenzylBnH₂, Pd/C (Hydrogenolysis)Base, mild acid
CarboxylMethyl EsterOMeNaOH (Saponification)Acid, Hydrogenolysis
CarboxylBenzyl EsterOBnH₂, Pd/C (Hydrogenolysis)Base, mild acid

Advanced Synthetic Transformations for N-Benzyl-L-serine, Methyl Ester

N-Benzyl-L-serine, methyl ester serves as a versatile building block for the synthesis of more complex molecules. Its functional groups—the secondary amine, the primary hydroxyl group, and the methyl ester—can be selectively modified.

Modifications of the Serine Side Chain

The primary hydroxyl group of the serine side chain is a key site for synthetic elaboration.

O-Alkylation : The hydroxyl group can be converted to an ether, such as the O-benzyl ether. This is typically achieved by treating an N-protected serine derivative with a reagent like benzyl bromide in the presence of a base such as sodium hydride (NaH). rsc.org This transformation protects the hydroxyl group or introduces a new functional handle.

Conversion to β-Lactones : The serine side chain can be cyclized to form a β-lactone. For example, N-Cbz-L-serine can be converted to N-Cbz-L-serine-β-lactone. researchgate.net These strained rings are potent inhibitors of certain enzymes, such as the hepatitis A virus (HAV) 3C proteinase, and can be opened by various nucleophiles to generate new β-substituted alanines. researchgate.net

Conversion to Selenocysteine (B57510) Derivatives : The hydroxyl group can be displaced to introduce other functionalities. For instance, serine derivatives can be converted into the corresponding selenocysteine derivatives, which are of interest for their role in enzymes like glutathione (B108866) peroxidase. nih.gov

Derivatization at the Ester Moiety

The methyl ester provides a site for several important chemical transformations.

Saponification to Carboxylic Acid : The most common transformation is hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically accomplished by treatment with a base like sodium hydroxide in a water/alcohol solvent mixture. The resulting N-benzyl-L-serine can then be coupled with other amino acids or amines using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Transesterification : The methyl ester can be converted to other esters, such as an ethyl ester. This can be achieved by reacting N-Cbz-L-serine methyl ester with ethanol (B145695) in the presence of thionyl chloride and a base like diisopropylethylamine. prepchem.com

Reduction to Amino Alcohol : The ester can be reduced to a primary alcohol, yielding the corresponding amino alcohol, N-benzyl-L-serinol. A common method for this is the use of a reducing agent like sodium borohydride (B1222165) to reduce N-benzoylated methyl esters to N-benzoylaminoglycols. chemicalbook.com

Conversion to Hydrazide : The methyl ester can be converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate. cdnsciencepub.com N-carbobenzoxy L-serine methyl ester, for example, readily reacts with hydrazine to form N-carbobenzoxy L-serinhydrazide, a key intermediate for the synthesis of peptide azides used in fragment coupling. cdnsciencepub.com

Table 2: Examples of Synthetic Transformations

Starting MaterialTransformationReagentsProduct
N-Boc-L-serineO-BenzylationSodium Hydride, Benzyl BromideN-Boc-O-benzyl-L-serine
N-Cbz-L-serine methyl esterTransesterificationEthanol, Thionyl Chloride, DiisopropylethylamineN-Cbz-L-serine ethyl ester prepchem.com
N-Benzoyl-L-amino acid methyl estersReductionSodium BorohydrideN-Benzoylaminoglycols chemicalbook.com
N-Cbz-L-serine methyl esterHydrazinolysisHydrazine HydrateN-Cbz-L-serinhydrazide cdnsciencepub.com
N-Boc-L-serine methyl esterEsterificationMethyl Iodide, Potassium CarbonateN-Boc-L-serine methyl ester orgsyn.org

Applications of N Benzyl L Serine, Methyl Ester in Complex Molecule Synthesis

Utilization in Peptide and Peptidomimetic Synthesis

The protected functional groups of N-Benzyl-L-serine, methyl ester make it an important component in the assembly of peptide chains and related structures. The N-benzyl group serves as a stable protecting group for the amine, preventing unwanted reactions during peptide coupling steps, while the methyl ester protects the C-terminus.

As a Monomer in Solution Phase Peptide Synthesis

In solution-phase peptide synthesis, protected amino acid derivatives are sequentially coupled to build a peptide chain. N-Benzyl-L-serine, methyl ester can be hydrolyzed (saponified) to its corresponding carboxylic acid, N-Benzyl-L-serine. This resulting molecule can then be coupled with another amino acid ester using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a dipeptide. This step-wise process allows for the controlled construction of specific peptide sequences. The N-benzyl group can be removed later in the synthesis, often through hydrogenolysis, to reveal the free amine for further functionalization or to yield the final peptide.

Incorporation into α-/β-Mixed Peptides

N-Benzyl-L-serine, methyl ester is a precursor for synthesizing α-/β-mixed peptides, which are peptidomimetics with potential therapeutic applications, such as enzyme inhibition. nih.gov In one study, a derivative, N-Boc-O-benzyl-α-serine, was coupled with a β-leucine-methyl ester derivative to create the α-/β-dipeptide, N-Boc-O-benzyl-α-serine-β-leucine-methyl ester. nih.gov

The synthesis involved activating the carboxylic acid of the N-protected serine derivative and reacting it with the deprotected amino group of the β-amino acid ester. nih.gov The formation of the desired peptide was confirmed through spectroscopic methods. nih.gov This novel short α-/β-mixed peptide demonstrated notable α-amylase inhibitory activity. nih.gov

Table 1: Synthesis and Characterization of N-Boc-O-benzyl-α-serine-β-leucine-methyl ester

Step Reagents and Conditions Product Spectroscopic Data

| Coupling | N-Boc-O-benzyl-α-serine, β-leucine-methyl ester triflate salt, EDC HCl, HOBt, Et₃N in dry CHCl₃, Room temp, 20 h | N-Boc-O-benzyl-α-serine-β-leucine-methyl ester | IR (cm⁻¹): 1731 (C=O ester), 1615 (C=O amide) ¹H NMR (δ ppm): 7.30–7.25 (m, 5H, benzyl (B1604629) group), 3.56 (s, 3H, methyl ester), 1.40 (s, 9H, Boc group) | Data sourced from a study on α-/β-mixed peptides as potential α-amylase inhibitors. nih.gov

Role in the Synthesis of Phosphatidyl Peptides

Protected serine esters are crucial intermediates in the synthesis of phosphatidyl peptides, a class of lipopeptides. While not involving the methyl ester directly, a closely related derivative, N-carbobenzoxy-L-serylglycylglycine benzyl ester, was used to synthesize O-(distearoyl-L-α-glycerylphosphoryl)-L-serylglycylglycine. fordham.edu In this multi-step synthesis, the protected tripeptide was esterified with a phosphatidic acid derivative. fordham.edu The protective groups (N-carbobenzoxy and benzyl ester) were subsequently removed by catalytic hydrogenolysis to yield the final phosphatidyl tripeptide. fordham.edu This demonstrates the principle of using protected serine esters to link peptide moieties to lipid structures, where N-Benzyl-L-serine, methyl ester could serve as a starting point for creating the necessary protected peptide fragment.

Chemoenzymatic Polymerization and Copolymerization

Chemoenzymatic polymerization (CEP) utilizes enzymes as catalysts for polymerization reactions, offering high specificity under mild conditions. nih.gov Papain is a protease commonly used for this purpose, catalyzing the formation of peptide bonds from amino acid esters. nih.govnih.govacs.org

Research has shown that the nature of the ester group on the amino acid monomer significantly impacts the efficiency of polymerization. nih.gov Specifically, the benzyl ester group enhances the substrate affinity for papain and can broaden the enzyme's substrate specificity. nih.gov In a study comparing methyl, ethyl, benzyl, and tert-butyl esters of alanine (B10760859) and glycine, the polymerization efficiency of the benzyl esters was found to be much greater. nih.gov This allowed papain to polymerize both alanine and glycine effectively, despite their different natural affinities for the enzyme. nih.gov

While studies have successfully demonstrated the chemoenzymatic polymerization of L-serine methyl ester and L-serine ethyl ester using papain in aqueous media without protection of the hydroxyl side group, the enhanced reactivity conferred by the benzyl ester group suggests that a corresponding serine benzyl ester would be a highly efficient monomer for producing poly(L-serine) via this method. nih.gov

Table 2: Effect of Ester Group on Papain-Catalyzed Polymerization

Amino Acid Monomer Ester Group Polymerization Efficiency Key Finding
Alanine / Glycine Methyl Lower Lower affinity and reaction rate compared to benzyl ester.
Alanine / Glycine Ethyl Lower Lower affinity and reaction rate compared to benzyl ester.
Alanine / Glycine Benzyl Much Greater Enhances substrate affinity and broadens substrate specificity of papain. nih.gov
Alanine / Glycine tert-Butyl Lower Lower affinity and reaction rate compared to benzyl ester.

Data based on studies of chemoenzymatic polymerization of amino acid esters. nih.gov

Chiral Auxiliary and Ligand Development

The inherent chirality of N-Benzyl-L-serine, methyl ester makes it a valuable starting material for the development of tools for asymmetric synthesis.

Use in Asymmetric Catalysis

The primary significance of N-Benzyl-L-serine, methyl ester in organic synthesis is its function as a chiral building block. Its well-defined stereocenter allows for the stereospecific construction of more complex chiral molecules, which is fundamental in pharmaceutical synthesis where a specific stereoisomer is often responsible for the desired biological activity.

While direct use as a catalyst is not widely documented, derivatives of N-benzyl amino acids are employed in the creation of chiral ligands for asymmetric catalysis. For example, a new oxidatively stable ligand derived from (S)-N-benzylproline has been developed for Ni(II)–Schiff base complexes used in the asymmetric synthesis of functionalized amino acids. beilstein-journals.org Similarly, N-Benzyl-L-serine, methyl ester can be chemically modified, for instance, by reacting its side-chain hydroxyl group or its amine, to create novel chiral ligands. These ligands can then coordinate with metal centers to form catalysts that direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Design of Ligands for Stereoselective Transformations

The inherent chirality of N-Benzyl-L-serine, methyl ester makes it an attractive scaffold for the design of chiral ligands used in stereoselective catalysis. These ligands play a crucial role in influencing the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others.

Recent research has demonstrated the application of L-serine derivatives in the synthesis of chiral oxazaphosphoramides. researchgate.net In a scalable and highly stereoselective process, N-Benzyl-L-serine, methyl ester is reacted with phosphoryl chloride and various amines to yield these chiral ligands. researchgate.net The remarkable stereoselectivity (typically >99:1 dr) is achieved through a stereoconvergent nucleophilic substitution, where two diastereomers of an intermediate converge to form a single diastereomer of the final product. researchgate.net These chiral oxazaphosphoramide ligands can be further diversified, showcasing the modularity of this synthetic approach. researchgate.net

Key Research Findings on Chiral Ligand Synthesis:

Starting Material Reagents Key Transformation Product Class Stereoselectivity

Precursor in Natural Product Synthesis

The stereochemical integrity of N-Benzyl-L-serine, methyl ester is a valuable asset in the total synthesis of natural products, where precise control over stereochemistry is paramount.

While direct examples of the total synthesis of a specific natural product using N-Benzyl-L-serine, methyl ester as a starting material are not extensively detailed in the provided context, its utility as a precursor is evident from its role in creating key structural motifs found in various bioactive molecules. For instance, its derivatives are used in the synthesis of glycopeptides, which are integral components of many biologically active compounds. A stereocontrolled synthesis of 1,2-trans linked glycopeptides has been achieved through the glycosidic coupling of fully benzylated 1,2-anhydro sugars with N-protected L-serine methyl esters. tandfonline.com This method, utilizing a Lewis acid catalyst, affords glycosyl serine derivatives with high stereoselectivity and in high yield. tandfonline.com

The strategic use of N-Benzyl-L-serine, methyl ester allows for the stereoselective formation of crucial intermediates that are later incorporated into larger, more complex molecules. The defined stereocenter at the α-carbon directs the formation of new stereocenters, ensuring the desired stereochemical configuration in the final product.

One notable application is in the diastereoselective alkylation of serine equivalents to produce α-benzylserine. By utilizing a chiral serine derivative, a diastereoselective lithium enolate alkylation reaction can be employed, which proceeds with complete retention of configuration. This high level of stereochemical control is attributed to the coordinating effect of the lithium countercation. Such intermediates are valuable in building complex peptide and non-peptide structures.

Pharmaceutical and Biochemical Intermediate Roles

N-Benzyl-L-serine, methyl ester and its closely related derivatives serve as important intermediates in the pharmaceutical and biochemical fields, primarily due to their role as chiral building blocks for the synthesis of therapeutic agents.

The structural framework of N-Benzyl-L-serine, methyl ester is amenable to the development of complex therapeutic molecules. Its utility has been noted in the synthesis of drugs targeting neurological disorders. chemimpex.comnetascientific.com The presence of the benzyl group can enhance properties such as solubility and bioavailability, which are critical factors in drug formulation and efficacy. chemimpex.comnetascientific.com

For example, L-serine methyl ester hydrochloride is a key intermediate in the synthesis of Ramipril, a medication used to treat high blood pressure. google.com The stereochemical purity of serine esters is essential for ensuring the stereoselective outcome in the synthesis of such drugs.

Beyond traditional pharmaceuticals, N-Benzyl-L-serine, methyl ester is instrumental in the development of a wide range of bioactive molecules, including peptide-based therapeutics. chemimpex.com The ability to selectively modify the ester and amine functionalities allows for its incorporation into diverse molecular architectures.

Research has shown its use in the synthesis of peptide mimetics and other complex organic structures. netascientific.com For instance, derivatives of L-serine benzyl ester have been used to create chromone-L-serine adducts that exhibit competitive inhibition of HIV-1 protease. Furthermore, it serves as a precursor for various neuroactive compounds. The versatility of this compound is further highlighted by its use in the synthesis of biosynthetic intermediates of vibrioferrin, a siderophore. jst.go.jp

Examples of Bioactive Molecules and Intermediates Synthesized from Serine Esters:

Serine Derivative Application/Molecule Class Therapeutic Area/Function
L-Serine methyl ester hydrochloride Ramipril Synthesis Antihypertensive
L-Serine benzyl/ethyl ester derivatives Chromone-L-serine adducts HIV-1 Protease Inhibition
N-protected L-serine methyl esters Glycopeptide Synthesis General Bioactive Compounds

Neuroprotective Agent Development

N-Benzyl-L-serine, methyl ester serves as a valuable chiral building block in the synthesis of more complex molecules, including those investigated for neuroprotective properties. Its stereochemically defined structure is crucial for creating compounds that can interact specifically with biological targets in the nervous system. The N-benzyl group not only acts as a protecting group for the amine during synthetic transformations but can also be a key pharmacophoric feature in the final molecule, potentially enhancing properties like solubility and bioavailability.

Research into neuroprotective agents has explored derivatives of N-Benzyl-L-serine. While direct studies initiating from N-Benzyl-L-serine, methyl ester are not extensively detailed in publicly available research, the broader class of N-benzyl and serine-containing molecules has shown promise. For instance, compounds such as N-Benzyl-N-methyl-L-serine and O-Benzyl-N-benzyl-L-serine methyl ester hydrochloride are utilized as intermediates in the synthesis of pharmaceuticals aimed at neurological disorders.

One area of investigation involves the incorporation of the N-benzyl motif into larger molecular scaffolds known to possess neurological activity. For example, a series of novel 3-arylcoumarin derivatives bearing an N-benzyl triazole moiety were synthesized and evaluated for their potential in treating Alzheimer's disease. frontiersin.org Several of these compounds exhibited significant neuroprotective effects. frontiersin.org

The following table summarizes the neuroprotective activity of selected compounds from this study, demonstrating the potential of complex molecules containing an N-benzyl group.

CompoundChemical StructureNeuroprotective EffectInhibitory Activity
Compound 8l3-(4-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-chloro-2H-chromen-2-oneExcellent, higher than the standard drug (quercetin)Active BuChE and 15-LOX inhibitor
Compound 8n3-(4-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-chloro-2H-chromen-2-oneExcellent, higher than the standard drug (quercetin)Active BuChE and 15-LOX inhibitor

These findings underscore the significance of the N-benzyl group as a component in the design of novel neuroprotective agents. The versatility of N-Benzyl-L-serine, methyl ester as a starting material allows for the introduction of this key moiety, along with a chiral serine backbone, into a variety of molecular architectures aimed at mitigating neuronal damage and degeneration.

Reactivity and Transformations of N Benzyl L Serine, Methyl Ester

Enzymatic Transformations

Enzymes offer a high degree of specificity and operate under mild conditions, making them attractive catalysts for modifying complex molecules like N-Benzyl-L-serine, methyl ester. researchgate.net These biocatalysts can selectively target specific functional groups, avoiding the need for extensive protecting group strategies.

N-Benzyl-L-serine, methyl ester can serve as a substrate for various hydrolytic enzymes. Proteolytic enzymes such as bromelain (B1164189) and papain are capable of catalyzing the hydrolysis of the ester bond. nih.gov Research on the closely related compound N-benzoyl-L-serine methyl ester demonstrates that its hydrolysis by bromelain follows a complex mechanism involving substrate activation, while its reaction with papain adheres more closely to standard Michaelis-Menten kinetics. nih.gov The benzylamino group is crucial for binding affinity to the target proteins, which can influence the rate of enzymatic activity.

Furthermore, lipases and esterases are effective for the selective cleavage of ester moieties. For instance, an esterase from Bacillus subtilis and a lipase (B570770) from Candida antarctica (CAL-A) have been shown to efficiently remove methyl and benzyl (B1604629) ester groups in high yields under mild conditions, leaving other functional groups like peptide bonds intact. nih.gov

Table 2: Kinetic Parameters for Papain-Catalyzed Hydrolysis of N-benzoyl-L-serine methyl ester

Parameter Value Conditions Source
Kₘ 52 ± 4 mM pH 7.0, I=0.1, 25.0 °C nih.gov

This data is for the N-benzoyl analogue, providing insight into the enzymatic hydrolysis of this class of compounds.

N-Benzyl-L-serine, methyl ester (or its N-protected analogue, N-Z-Ser-OMe) can act as an acceptor molecule in enzymatic transgalactosylation reactions. nih.gov This process involves the transfer of a galactose unit from a donor substrate to the hydroxyl group of the serine derivative, catalyzed by a β-galactosidase. This reaction is a key step in the synthesis of glycosylated amino acids, which are fundamental components of glycoproteins. nih.gov

In a study using β-galactosidase from Escherichia coli, the transgalactosylation of N-carboxybenzyl-L-serine methyl ester was investigated using different donor substrates. The efficiency of the reaction was found to be highly dependent on the choice of the galactosyl donor and the reaction medium. nih.gov

The outcome of enzymatic transformations is profoundly influenced by the specificity of the enzyme and the properties of the reaction medium. mdpi.com In the transgalactosylation of serine derivatives, the choice of solvent system is critical. A biphasic system of heptane (B126788) and buffer (70:30) was shown to produce a significantly higher bioconversion yield (23.2%) compared to a purely aqueous buffer system when using o-nitrophenyl β-D-galactopyranoside (ONPG) as the donor. nih.gov This highlights the importance of the microenvironment around the enzyme, which can be tuned by using non-aqueous solvents to favor the synthetic reaction over hydrolysis. nih.govmdpi.com

Enzyme specificity also plays a vital role. Molecular docking simulations have revealed that the binding affinity of different serine derivatives to the active site of β-galactosidase correlates with their experimental bioconversion yields. nih.gov Interestingly, despite a lower predicted binding affinity, N-carboxybenzyl-L-serine methyl ester showed a high experimental yield, suggesting that the thermodynamically-driven nature of the transgalactosylation reaction is also a major contributing factor. nih.gov The benzyl group on the amino acid ester appears to enhance substrate affinity in some enzymatic reactions. acs.org

Table 3: Effect of Reaction Media and Donor on Transgalactosylation Yield of N-Z-Ser-OMe

Donor Substrate Reaction Medium Bioconversion Yield (%) Source
Lactose Buffer 3.94 nih.gov
ONPG Buffer Not specified as highest nih.gov

This data is for the N-carboxybenzyl (N-Z) analogue.

Reactions Involving the Hydroxyl Group (O-alkylation, O-acylation)

The primary hydroxyl group in N-Benzyl-L-serine, methyl ester is a key site for various functionalization reactions, including O-alkylation and O-acylation. These transformations are crucial for introducing diverse structural motifs and for protecting the hydroxyl group during subsequent synthetic steps.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely employed method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. rsc.orgnih.gov In the context of N-Benzyl-L-serine, methyl ester, the hydroxyl group can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide, typically a primary halide like benzyl bromide, to yield the O-alkylated product.

The general mechanism involves the formation of the alkoxide, which then undergoes a bimolecular nucleophilic substitution reaction with the alkyl halide. nih.gov The choice of a non-protic solvent, such as dimethylformamide (DMF), is often preferred to prevent protonation of the highly reactive alkoxide. rsc.org A related synthesis of O-benzyl-L-serine involves the reaction of N-(tert-butoxycarbonyl)-L-serine with benzyl bromide in the presence of sodium hydride in anhydrous DMF. rsc.org Although this example involves a different N-protecting group, the fundamental principle of the Williamson ether synthesis remains the same and is applicable to N-Benzyl-L-serine, methyl ester.

Table 1: Representative Conditions for Williamson Ether Synthesis of Serine Derivatives

Starting MaterialReagentsSolventProductReference
N-(tert-butoxycarbonyl)-L-serine1. NaH 2. Benzyl bromideAnhydrous DMFN-(tert-butoxycarbonyl)-O-benzyl-L-serine rsc.org

Note: This table provides an example of conditions used for a similar substrate, which can be adapted for N-Benzyl-L-serine, methyl ester.

Fucosylation Reactions

Fucosylation, the enzymatic or chemical attachment of a fucose sugar unit, is a significant glycosylation reaction in biological systems and for the synthesis of bioactive molecules. The hydroxyl group of N-Benzyl-L-serine, methyl ester can serve as an acceptor for fucosylation. Chemoenzymatic methods are particularly powerful for achieving stereoselective fucosylation. nih.gov

These reactions typically involve a fucosyl donor, such as GDP-fucose, and a fucosyltransferase enzyme. The enzyme catalyzes the transfer of the fucose moiety from the donor to the hydroxyl group of the acceptor substrate. nih.govnih.gov The reaction conditions are generally mild, occurring in buffered aqueous solutions to maintain the enzyme's activity. The choice of fucosyltransferase can direct the formation of specific anomeric linkages (α or β). For instance, various fucosyltransferases have been utilized for the fucosylation of serine and threonine residues within peptides. nih.gov While a specific example for N-Benzyl-L-serine, methyl ester is not detailed in the provided literature, the principles of enzymatic fucosylation of serine derivatives are well-established.

Reactions at the N-Benzyl Moiety

The N-benzyl group in N-Benzyl-L-serine, methyl ester serves as a protecting group for the secondary amine but can also be a site for further chemical modification.

Deprotection Strategies

Removal of the N-benzyl group is a common transformation to liberate the free amine for further reactions, such as peptide coupling. Several methods are available for the deprotection of N-benzylamines.

Catalytic Hydrogenation: A widely used method for N-debenzylation is catalytic hydrogenation. orgoreview.com This reaction typically involves treating the N-benzyl compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com The benzyl group is cleaved, yielding the free amine and toluene (B28343) as a byproduct. This method is generally clean and efficient. A one-pot protocol for the conversion of N-benzyloxycarbonyl (Cbz) protected amino acid esters to their N-Fmoc protected counterparts involves an initial hydrogenation step to remove the Cbz group. d-nb.info

Chemical Deprotection: Chemical methods offer an alternative to catalytic hydrogenation, particularly when other functional groups in the molecule are sensitive to reduction. One such method involves the use of N-iodosuccinimide (NIS). The treatment of N,N-dibenzylamino compounds derived from L-serine methyl ester with NIS can achieve selective mono-debenzylation. ox.ac.uk This highlights the tunability of chemical deprotection methods.

Table 2: Deprotection Methods for N-Benzyl Groups

MethodReagentsProductNotesReference
Catalytic HydrogenationH₂, Pd/CFree amineGenerally clean and efficient. orgoreview.comgoogle.com
Chemical DeprotectionN-Iodosuccinimide (NIS)Monobenzylated amineAllows for selective deprotection. ox.ac.uk

Computational and Theoretical Studies on N Benzyl L Serine, Methyl Ester

Molecular Docking Simulations

Molecular docking simulations are pivotal in understanding how a ligand such as N-Benzyl-L-serine, methyl ester may interact with a biological target at the molecular level. While specific docking studies on N-Benzyl-L-serine, methyl ester are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogs and the constituent functional groups.

The binding affinity of serine derivatives to enzymes is a key area of investigation. For instance, a study on the chemoenzymatic polymerization of amino acid monomers catalyzed by papain demonstrated that the presence of a benzyl (B1604629) ester group can enhance substrate affinity and broaden the substrate specificity of the enzyme. acs.org In this research, alanine (B10760859) monomers with different ester groups (methyl, ethyl, and benzyl) were investigated, and the benzyl ester derivative (Ala-OBzl) showed the highest yields and degrees of polymerization, suggesting a favorable interaction with the enzyme's active site. acs.org

While not a direct study of N-Benzyl-L-serine, methyl ester, this suggests that the benzyl group, in general, can play a significant role in the binding of serine-based compounds to enzymes. The bulky and hydrophobic nature of the benzyl group can lead to more effective interactions within the binding pockets of enzymes, potentially influencing the catalytic efficiency.

Furthermore, kinetic studies on the hydrolysis of N-benzoyl-l-serine methyl ester, a close analog, by enzymes like bromelain (B1164189) and papain, indicate complex enzyme-substrate interactions. nih.gov The benzylamino group is considered crucial for the binding affinity of such compounds to target proteins, which can result in either inhibition or activation of enzymatic activities.

The table below illustrates the conceptual binding contributions of the different moieties of N-Benzyl-L-serine, methyl ester based on general principles of molecular interactions.

MoietyPotential Interaction TypeLikely Contribution to Binding Affinity
N-Benzyl Group Hydrophobic, π-π stackingCan interact with hydrophobic pockets in the enzyme active site, potentially increasing affinity.
L-Serine Backbone Hydrogen bonding, van der WaalsProvides the core scaffold for interaction, with the stereochemistry being crucial for specific binding.
Hydroxyl Group Hydrogen bondingCan act as a hydrogen bond donor or acceptor, forming specific interactions with active site residues.
Methyl Ester Hydrogen bonding (acceptor), steric effectsCan influence solubility and may form hydrogen bonds with the enzyme. Its size can affect the overall fit in the binding pocket.

This table is illustrative and based on general principles of molecular interactions, not on specific experimental data for N-Benzyl-L-serine, methyl ester.

The interaction of N-Benzyl-L-serine, methyl ester with biological systems is an area of interest for its potential applications in biochemistry and pharmaceutical development. It is utilized in enzyme inhibition studies and protein interaction research, serving as a substrate for various enzymes to help elucidate biochemical pathways. nih.gov The structural features of N-Benzyl-L-serine, methyl ester make it a valuable building block in the synthesis of more complex molecules targeting neurological disorders. nih.gov

Derivatives of N-Benzyl-L-serine have been investigated for their potential biological effects. For example, some amino acid derivatives are suggested to have a role in enhancing muscle recovery and improving cognitive function. nih.gov These broader applications of serine derivatives underscore the importance of understanding their interactions at a molecular level to design new therapeutic agents.

Theoretical Investigations of Reaction Mechanisms

Theoretical studies provide a framework for understanding the underlying principles that govern chemical reactions, including their stereochemical outcomes.

Theoretical studies have been conducted to elucidate the mechanisms of diastereoselective alkylation of serine-derived compounds. Research on pyramidalized bicyclic serine enolates, formed from N-Boc-serine methyl esters, has provided significant insights. These studies have demonstrated that the alkylation of these enolates proceeds with a high degree of diastereoselectivity.

Theoretical calculations have been performed to understand the stereochemical outcome of these reactions. nih.gov The role of the countercation, such as lithium, has also been investigated in the diastereoselective alkylation of these bicyclic serine enolates. nih.gov These theoretical models help in explaining why the alkylation process occurs with a total retention of configuration. nih.gov

Computational modeling is a powerful tool for predicting and explaining the stereochemistry of chemical reactions. In the context of serine derivatives, theoretical studies have been employed to understand the stereochemical outcome of the formation of five-membered cyclic N,O-acetals and the subsequent alkylation process.

These computational investigations have suggested that the high degree of pyramidalization of the enolate intermediates is a key factor in the observed high diastereoselectivity. nih.gov By modeling the transition states and intermediates, researchers can predict which diastereomer is likely to be the major product, guiding synthetic efforts towards the desired stereoisomer.

The following table summarizes the key findings from theoretical studies on related serine derivatives.

Studied SystemKey Finding from Theoretical StudiesImplication for Stereochemical Outcome
Pyramidalized Bicyclic Serine Enolates High degree of pyramidalization of the enolate intermediate.Explains the high diastereoselectivity with retention of configuration during alkylation. nih.gov
Lithium Enolates of Bicyclic Serine The coordinating countercation (Li+) plays a role in the alkylation reaction.Influences the stereochemical outcome of the alkylation process. nih.gov

This table is based on theoretical studies of derivatives of serine methyl ester.

Structure-Activity Relationship (SAR) Studies

The core structure of N-Benzyl-L-serine, methyl ester presents several points for modification to explore the SAR. These include the N-benzyl group, the L-serine core, and the methyl ester.

The table below outlines potential modifications and their hypothetical effects on activity, based on general SAR principles.

Structural FeaturePotential ModificationHypothetical Effect on Activity
N-Benzyl Group Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups).Could modulate binding affinity through electronic and steric effects.
Replacement of the benzyl group with other alkyl or aryl groups.Would alter the hydrophobicity and size of the substituent, impacting target binding.
L-Serine Core Inversion of stereochemistry to D-serine.Likely to significantly decrease or abolish activity due to the stereospecificity of biological targets.
Modification of the hydroxyl group (e.g., etherification, esterification).Could affect hydrogen bonding capabilities and overall polarity, influencing both target interaction and pharmacokinetic properties.
Methyl Ester Variation of the ester alkyl group (e.g., ethyl, tert-butyl).Could alter the compound's stability, solubility, and interaction with the target.
Conversion to a carboxylic acid or an amide.Would significantly change the polarity and hydrogen bonding potential, likely leading to a different biological activity profile.

This table presents hypothetical SAR based on general chemical principles and is not derived from specific experimental data on N-Benzyl-L-serine, methyl ester.

In a broader context, SAR studies on other N-benzyl compounds have shown that substitutions on the benzyl ring can significantly impact biological activity. nih.gov Similarly, studies on various amino acid esters have demonstrated that the nature of the ester group can influence enzymatic reactions. acs.org These findings suggest that a systematic SAR study of N-Benzyl-L-serine, methyl ester would be a valuable endeavor for the development of new bioactive molecules.

Probing Binding Pockets of Transporters (e.g., SNAT2)

The sodium-coupled neutral amino acid transporter 2 (SNAT2), also known as SLC38A2, is a protein implicated in various physiological and pathological processes, including cancer. nih.govsdu.dk Understanding how ligands bind to this transporter is crucial for the design of specific inhibitors. While a 3D crystal structure for SNAT2 is not yet available, computational studies, in conjunction with structure-activity relationship (SAR) data from synthetic analogs, help to model its binding pocket. nih.gov

Studies on a range of amino acid analogs have revealed key structural requirements for binding to SNAT2. nih.govsdu.dk Research using human prostate cancer PC-3 cells, which upregulate SNAT2 under hyperosmotic stress, has been instrumental in these investigations. sdu.dknih.gov By measuring the ability of various analogs to inhibit the uptake of a known substrate like ³H-glycine, researchers can infer their affinity for the transporter's binding site. nih.govresearchgate.net

Key findings from these probing studies indicate:

C-Terminus Modification : Esterification of the C-terminus, as seen in N-Benzyl-L-serine, methyl ester, is well-tolerated. Studies show that ester derivatives of amino acids maintain their affinity for SNAT2, which suggests that a negative charge at the C-terminus is not essential for binding. nih.govsdu.dkresearchgate.net

N-Terminus Requirements : In contrast, a positive charge at the N-terminus of the amino acid analog appears to be critical for recognition by the transporter. nih.govsdu.dk The amine group also needs to be able to donate at least two hydrogen bonds to the binding site. nih.govresearchgate.net

Side Chain Bulk and Functionality : The introduction of a benzyl group to the side chains of hydrophilic amino acids, such as in O-benzyl-L-serine, generally maintains or even increases affinity for SNAT2. researchgate.net This is significant because it suggests the binding pocket can accommodate bulky hydrophobic groups. Specifically, derivatization of charged amino acids with benzyl groups to remove their charge appears to enhance their affinity. researchgate.net This indicates that a long side chain is permissible within the SNAT2 binding pocket. researchgate.net

These findings suggest that compounds like N-Benzyl-L-serine, methyl ester, which possess a modified C-terminus and a benzyl group, can serve as valuable chemical probes for elucidating the topology of the SNAT2 binding site.

Correlating Structural Modifications with Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the chemical features of a molecule responsible for its biological effects. For amino acid transporter ligands, modifications to the core amino acid structure—the C-terminus, the N-terminus, and the side chain—can dramatically alter binding affinity and transport efficiency.

In the context of the SNAT2 transporter, SAR studies have provided a clearer picture of the pharmacophore. The ability to modify the carboxyl group to a methyl ester without losing affinity is a key finding. sdu.dkresearchgate.net This allows for further chemical modifications to enhance properties like cell permeability.

The introduction of benzyl groups has proven particularly insightful. While L-phenylalanine is a relatively poor inhibitor of SNAT2, adding a benzyl group to the side chain of other amino acids, such as L-glutamate (to form γ-benzyl-L-glutamate), can increase affinity. nih.govresearchgate.net This suggests that the benzyl moiety can form favorable interactions within a specific region of the binding pocket. The strategic placement of such groups is crucial; for instance, β-benzyl L-aspartate shows poorer affinity compared to O-benzyl-L-serine or γ-benzyl-L-glutamate, indicating that the distance of the aromatic ring from the amino acid backbone is a critical determinant of interaction strength. researchgate.net

These SAR studies are building a model where specific substitutions can convert a transporter substrate into a non-translocated inhibitor. For example, γ-benzyl L-glutamate was found to be inefficiently translocated by SNAT2, making such structures promising starting points for developing true inhibitors. nih.govresearchgate.net

Table 1: SAR Insights for SNAT2 Ligands

Molecular Feature Modification Impact on SNAT2 Affinity Reference
C-Terminus Esterification (e.g., methyl ester) Affinity is maintained nih.govsdu.dkresearchgate.net
N-Terminus Removal of positive charge Affinity is lost sdu.dk
Side Chain Introduction of a terminal benzyl group Favorable for binding sdu.dk
Side Chain Elongation (linear) Generally tolerated sdu.dk
Side Chain Branching Tends to decrease affinity sdu.dk

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a small molecule is intrinsically linked to the three-dimensional shapes, or conformations, it can adopt. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of molecules like N-Benzyl-L-serine, methyl ester and to simulate their dynamic behavior over time.

Conformational analysis helps identify the low-energy, and therefore most probable, shapes of a molecule. For a flexible molecule like N-Benzyl-L-serine, methyl ester, with several rotatable bonds, numerous conformations are possible. guidechem.com The relative orientation of the benzyl group, the hydroxyl group, and the methyl ester moiety is determined by a complex interplay of steric and electronic effects. Understanding these preferred conformations is the first step in predicting how the molecule might fit into a protein's binding pocket.

Molecular dynamics simulations take this a step further by modeling the movement of every atom in the molecule and its surrounding environment (typically water) over time. nih.gov An MD simulation can reveal how a ligand like N-Benzyl-L-serine, methyl ester behaves when it approaches and binds to a target protein such as a transporter. These simulations can show:

The dynamic changes in the ligand's conformation as it binds. nih.gov

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

The role of water molecules in mediating the binding process. nih.gov

How the protein's conformation might change upon ligand binding. nih.gov

While specific MD simulation studies on the N-Benzyl-L-serine, methyl ester-SNAT2 complex are not yet published, the methodology has been applied to similar systems, such as ligands binding to NMDA receptors. nih.gov Such simulations have shown that even partial agonists can induce subtle but significant changes in the receptor's backbone torsions, providing a dynamic basis for their mechanism of action. nih.gov Applying these computational tools to N-Benzyl-L-serine, methyl ester would provide a more detailed, dynamic view of its interaction with transporters like SNAT2, complementing the static picture provided by SAR studies.

Table 2: Computed Properties of N-Benzyl-L-serine, methyl ester

Property Value Source
Molecular Formula C₁₁H₁₅NO₃ guidechem.comnih.gov
Molecular Weight 209.24 g/mol nih.gov
Monoisotopic Mass 209.10519334 Da guidechem.comnih.gov
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 4 guidechem.com
Rotatable Bond Count 6 guidechem.com
Topological Polar Surface Area 58.6 Ų guidechem.comnih.gov
Complexity 190 guidechem.com

Biological and Biomedical Research Applications of N Benzyl L Serine, Methyl Ester and Its Analogs

Investigations into Enzyme Inhibition and Protein Interactions

N-Benzyl-L-serine, methyl ester is utilized in the study of enzyme kinetics and protein-protein interactions. Its structure allows it to serve as a substrate for certain enzymes, aiding researchers in understanding biochemical pathways. For instance, it has been used in studies involving hydrolytic enzymes such as papain and bromelain (B1164189).

The compound and its derivatives are also explored for their potential to modulate enzyme activity, which is a cornerstone of drug design. chemimpex.com The benzylamino group is a key feature for its binding affinity to target proteins, which can influence enzymatic activities. Specifically, the ability of N-Benzyl-L-serine derivatives to inhibit serine proteases suggests their potential application in therapies where these enzymes are implicated, such as in certain inflammatory diseases or cancer progression. Researchers also use these derivatives to study protein folding, providing deeper insights into cellular processes and identifying potential therapeutic targets. chemimpex.com

Studies on Amino Acid Transporters (e.g., SNAT2)

The sodium-coupled neutral amino acid transporter 2 (SNAT2), also known as SLC38A2, is crucial for supplying cells with amino acids like glutamine and is implicated in various physiological processes and diseases, including cancer. nih.govnih.gov Analogs of N-Benzyl-L-serine, methyl ester have been instrumental in probing the structure and function of this transporter.

Substrate Specificity Analysis

Understanding what molecules can bind to and be transported by SNAT2 is critical for designing targeted drugs. Studies using various amino acid analogs have shed light on the structural requirements for SNAT2 binding and translocation. nih.gov Research has shown that modifications to the C-terminus, such as ester derivatives, can maintain affinity for SNAT2, suggesting the negative charge of the carboxyl group is less critical for binding. nih.govresearchgate.net Conversely, a positive charge at the N-terminus and the capacity to donate at least two hydrogen bonds appear important for recognition by the transporter. nih.govresearchgate.net

In a study investigating the structure-activity relationship of analogs for the SNAT2 binding pocket, O-benzyl-L-serine was identified as a substrate for the transporter. nih.gov Using a FLIPR membrane potential (FMP) assay in hyperosmotically treated PC-3 cells, which upregulate SNAT2, researchers measured the transporter's activity in response to various compounds. O-benzyl-L-serine at a concentration of 10 mM was shown to stimulate the assay, confirming its status as a substrate. nih.gov

Table 1: Stimulation of SNAT2 Activity by Amino Acids and Analogs This interactive table presents data from an FMP assay in hyperosmotically treated PC-3 cells. The Area Under the Curve (AUC) of the fluorescence response reflects SNAT2 activity, normalized to the response from 10 mM L-alanine.

Compound Concentration (mM) AUC (∙ 10⁵) RFU ∙ s (mean ± SEM) % of 10 mM L-alanine (mean ± SEM)
Buffer - -1.4 ± 0.1 -6.4 ± 0.5
L-Alanine 10 22.1 ± 0.9 100 ± 3.9
L-Serine 10 24 ± 0.9 108.6 ± 4.2
O-Benzyl-L-serine 10 21.3 ± 0.4 96.8 ± 1.7
L-Homoserine 10 25.9 ± 1.4 117.5 ± 6.2
L-Alanine methyl ester 10 23.5 ± 0.8 106.6 ± 3.8

Data sourced from: nih.gov

Identification of Inhibitors

The identification of potent and selective inhibitors for SNAT2 is a significant goal for both basic research and therapeutic development. nih.gov While many system A transporters recognize N-methylated amino acids, these are often not selective. nih.gov The search for novel inhibitors has involved screening various compounds, including amino acid analogs. nih.govnih.gov

Studies have found that while O-benzyl-L-serine is a substrate, other benzyl (B1604629) derivatives show different properties. nih.gov For example, γ-benzyl L-glutamate appears to be inefficiently translocated by SNAT2. nih.govresearchgate.net This finding is valuable because compounds that can bind to the transporter without being transported are potential candidates for development as competitive inhibitors. nih.gov The structural difference, specifically the longer distance to the benzyl group in γ-benzyl L-glutamate's side chain, is hypothesized to be the reason for its inability to be efficiently translocated. nih.gov Further elaboration on such structures could lead to the discovery of clinically useful, non-translocated inhibitors of SNAT2. nih.govresearchgate.net

Development of Therapeutic Agents

The structural framework of N-Benzyl-L-serine, methyl ester and its analogs makes them valuable intermediates in the synthesis of complex therapeutic molecules. chemimpex.comchemimpex.com

Neuroprotective Agents

Derivatives of N-Benzyl-L-serine are actively being investigated for their potential as neuroprotective agents. chemimpex.comchemimpex.com Compounds like N-Benzyl-N-methyl-L-serine and N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride are used as building blocks in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com Their unique structures, which can enhance properties like solubility and bioavailability, make them attractive for creating novel drugs. chemimpex.comchemimpex.com Research has explored their role in developing treatments for neurodegenerative diseases, where they may interact with specific receptors or enzymes in the brain. chemimpex.com

Potential α-Amylase Inhibitors

Inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, are of interest for managing conditions related to carbohydrate metabolism. Research into the synthesis of novel α-amylase inhibitors has utilized serine derivatives. One study focused on creating short α-/β-mixed peptides as potential inhibitors. nih.gov

In this work, a dipeptide, N-Boc-O-benzyl-α-serine-β-leucine-methyl ester, was synthesized by coupling Boc-protected N-Boc-O-benzyl-L-serine with a β-leucine-methyl ester derivative. nih.gov The successful synthesis of this analog, which incorporates a structure closely related to N-Benzyl-L-serine, methyl ester, demonstrates the utility of these scaffolds in creating potential enzyme inhibitors. The formation of the desired peptide was confirmed through spectroscopic analysis. nih.gov

Table 2: Spectroscopic Data for N-Boc-O-benzyl-α-serine-β-leucine-methyl ester

Analysis Type Wavenumber/Shift Interpretation
IR 1615 cm⁻¹ C=O amide group
IR 1731 cm⁻¹ C=O ester group
¹H NMR 7.30–7.25 ppm (multiplet) Benzyl group (5 protons)
¹H NMR 3.56 ppm (singlet) Methyl ester (3 protons)

Data sourced from: nih.gov

Anticonvulsant Activities of Derivatives

Derivatives of N-benzyl-L-serine and related structures have been a focus of research for the development of new anticonvulsant agents. Studies have explored how modifications to the core structure influence efficacy in various seizure models.

Research into N-benzyl-2-acetamidopropionamide derivatives, which are structurally related to N-benzyl-serine analogs, has shown potent anticonvulsant activities. nih.gov A key hypothesis guiding this research was that introducing a small, substituted heteroatom moiety at the C(3) position (corresponding to the hydroxyl group in serine) would be crucial for maximal anticonvulsant activity. nih.gov To validate this, twelve derivatives were synthesized with different heteroatom substituents (chloro, bromo, iodo, oxygen, nitrogen, and sulfur) at the C(3) site. nih.gov

Among these, the oxygen-substituted derivatives, N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide, demonstrated highly potent activities in the maximal electroshock-induced seizure (MES) test. nih.gov The (R)-stereoisomer of the methoxy (B1213986) derivative was found to be the principal contributor to the anticonvulsant effect, with an ED₅₀ value of 4.5 mg/kg, while the (S)-stereoisomer's ED₅₀ exceeded 100 mg/kg. nih.gov This highlights a significant stereochemical influence on the biological activity.

Similarly, a versatile, stereospecific synthesis for N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) analogs starting from D-serine methyl ester has been developed. researchgate.net This method allowed for the introduction of various alkyl and aryl groups at the 3-oxy position. The structure-activity relationship (SAR) studies showed that maximal activity in animal seizure models was achieved with small 3-alkoxy substituents. researchgate.net

Further studies on related structures, such as (1-(benzyl(aryl)amino)cyclohexyl) methyl esters, have also identified compounds with significant anticonvulsant profiles. nih.govresearchgate.net For instance, compound 7k from this series was identified as highly potent in the subcutaneous pentylenetetrazole (scPTZ) screening test. nih.gov The anticonvulsant effectiveness of the ester derivatives was generally higher than their corresponding alcohol precursors. nih.govresearchgate.net

Table 1: Anticonvulsant Activity of Selected N-Benzyl-L-serine, Methyl Ester Derivatives and Analogs

Compound/Derivative Seizure Model Efficacy (ED₅₀) Key Findings Reference
N-benzyl-2-acetamido-3-methoxypropionamide (racemic) MES (mice, i.p.) 8.3 mg/kg Potent activity, comparable to phenytoin. nih.gov
N-benzyl-2-acetamido-3-methoxypropionamide (racemic) MES (rats, p.o.) 3.9 mg/kg High potency upon oral administration. nih.gov
(R)-N-benzyl-2-acetamido-3-methoxypropionamide MES (mice, i.p.) 4.5 mg/kg Activity primarily resides in the (R)-stereoisomer. nih.gov
(S)-N-benzyl-2-acetamido-3-methoxypropionamide MES (mice, i.p.) >100 mg/kg (S)-stereoisomer shows significantly less activity. nih.gov
N-benzyl-2-acetamido-3-ethoxypropionamide (racemic) MES (mice, i.p.) 17.3 mg/kg Demonstrates potent anticonvulsant properties. nih.gov

Applications in Drug Delivery Systems

N-Benzyl-L-serine, methyl ester and its analogs possess favorable physicochemical properties that make them suitable for exploration in drug delivery systems. These systems are designed to improve the therapeutic efficacy of drugs by controlling their release and targeting specific sites in the body. The unique structure of these amino acid derivatives can enhance solubility and stability, which are critical factors in the development of effective drug delivery technologies. chemimpex.com

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients, which can limit their bioavailability and therapeutic potential. mdpi.com Derivatives of L-serine, such as N-Benzyl-L-serine, methyl ester, are being investigated to address this issue. The inherent properties of these compounds can help to improve the solubility and stability of therapeutic agents. For example, the analog N-Benzyl-N-methyl-L-serine is noted for its ability to enhance solubility and bioavailability, making it an ideal component for synthesizing novel therapeutic agents. chemimpex.com The structural features of these serine derivatives, including the benzyl and methyl ester groups, can be modified to optimize their performance in drug delivery systems, ultimately aiming to increase the amount of an administered drug that reaches systemic circulation. chemimpex.com The use of L-Serine benzyl ester hydrochloride in creating targeted delivery systems is also recognized as a strategy to enhance bioavailability.

The stability and compatibility of N-Benzyl-L-serine, methyl ester and its analogs make them valuable in various drug formulations. L-Serine benzyl ester hydrochloride, for instance, is considered suitable for formulating new drugs due to its stable nature, which allows for incorporation into diverse formulation types. The properties of N-Benzyl-L-serine, methyl ester are being explored for their utility in creating drug delivery systems that can effectively carry a therapeutic agent to its target. The ability to act as a stable building block is a key advantage, allowing for consistent and reliable formulation development. chemimpex.com

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Green Chemistry Approaches

While established methods for synthesizing N-Benzyl-L-serine, methyl ester exist, future research is increasingly focused on developing more efficient, sustainable, and environmentally benign synthetic pathways. google.com Traditional syntheses often rely on protecting group strategies and reagents that can be hazardous and generate significant waste. The future of its synthesis lies in addressing these limitations through innovative and green chemistry principles.

One of the most promising avenues is the expansion of chemoenzymatic methods. acs.orgacs.org The use of enzymes, such as papain, has been shown to catalyze the polymerization of serine esters in aqueous media without the need for protecting the hydroxyl side chain. acs.orgnih.gov This approach is highly atom-economical and avoids the multiple protection and deprotection steps common in traditional peptide synthesis. acs.org Future work could focus on identifying or engineering more specific enzymes for the direct and stereoselective N-benzylation and esterification of L-serine, thereby streamlining the synthesis into a one-pot, environmentally friendly process.

Another key area is the replacement of hazardous solvents and reagents. Research has demonstrated the successful replacement of solvents like benzene (B151609) and carbon tetrachloride with greener alternatives such as cyclohexane (B81311) or methyl-THF in the synthesis of amino acid benzyl (B1604629) esters. google.com A patented method for producing L-serine methyl ester hydrochloride, a related precursor, highlights a greener process using thionyl chloride in methanol (B129727) at moderate temperatures, which reduces solvent consumption and waste. google.com Further research will likely explore the use of ionic liquids or deep eutectic solvents, which can offer unique reactivity and easier product separation, while minimizing the emission of volatile organic compounds.

The table below compares conventional and emerging green synthetic approaches applicable to N-Benzyl-L-serine, methyl ester and its precursors.

FeatureConventional Synthetic RouteEmerging Green Approach
Catalyst Chemical catalysts (e.g., DCC, DMAP) Biocatalysts (e.g., specific enzymes like lipases or proteases) acs.orgacs.org
Solvents Chlorinated hydrocarbons, DMF, Benzene Water, Supercritical CO₂, Ionic Liquids, Cyclohexane google.com
Protecting Groups Required for amine and hydroxyl groups (e.g., Boc, Cbz) nih.govOften unnecessary, leading to higher atom economy acs.orgnih.gov
Reaction Steps Multi-step (protection, activation, coupling, deprotection)Fewer steps, potentially one-pot synthesis
Waste Generation Stoichiometric amounts of by-products (e.g., DCU) Minimal, often biodegradable waste

Exploration of New Biological Targets

N-Benzyl-L-serine, methyl ester and its derivatives have already been identified as valuable intermediates for pharmaceuticals, particularly for targeting neurological disorders and for their role in enzyme inhibition. chemimpex.com Future research is set to broaden this scope, investigating novel biological targets and therapeutic applications.

A significant area of future investigation is in the field of neuroscience. Derivatives of serine, particularly D-serine, are known to be crucial co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The benzyl ester modification on related molecules enhances lipophilicity, which could improve penetration of the blood-brain barrier. This opens the door for designing and screening N-Benzyl-L-serine, methyl ester derivatives as modulators of various neurotransmitter receptors beyond the NMDA receptor, including GABAergic or glutamatergic systems, potentially offering new treatments for a range of CNS disorders from schizophrenia to neurodegenerative diseases.

The established inhibitory effects on serine proteases also provide a foundation for expansion. Many proteases are implicated in diseases like cancer, inflammation, and viral infections. Future studies could explore the inhibitory profile of N-Benzyl-L-serine, methyl ester derivatives against a wider array of proteases. For instance, targeting human neutrophil elastase could have applications in inflammatory lung diseases, while inhibiting viral proteases like the SARS-CoV-2 main protease could form the basis of new antiviral therapies.

Furthermore, the role of amino acid derivatives in metabolic regulation and cellular signaling is an emerging field. Investigations could target metabolic enzymes or signaling pathways where L-serine metabolism is crucial, potentially uncovering applications in metabolic syndrome, diabetes, or certain types of cancer. The compound's influence on anabolic hormone secretion also suggests potential for developing agents for sarcopenia or cachexia. medchemexpress.com

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process, and its application to N-Benzyl-L-serine, methyl ester is a key future direction. medchemexpress.com Techniques like molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how this molecule and its derivatives interact with biological targets, guiding the design of more potent and selective compounds. nih.gov

Future computational work will likely involve creating virtual libraries of N-Benzyl-L-serine, methyl ester derivatives, where the benzyl group, the hydroxyl function, and the ester are systematically modified. These virtual compounds can then be screened in silico against the three-dimensional structures of various target proteins (e.g., different proteases, G-protein coupled receptors, or enzyme active sites). This process can rapidly identify promising candidates with high predicted binding affinities and favorable interaction profiles, prioritizing them for actual synthesis and biological testing.

Molecular dynamics simulations can further refine this process. By simulating the dynamic behavior of the ligand-protein complex over time, researchers can assess the stability of the binding interaction, understand the role of water molecules in the binding pocket, and calculate binding free energies with greater accuracy. nih.gov This can help explain why certain derivatives are more active than others and provide crucial information for overcoming issues like drug resistance. For example, MD simulations could be used to design derivatives that maintain their binding affinity even if the target protein undergoes a mutation.

Integration with Materials Science for Bio-functional Materials

The unique chemical structure of N-Benzyl-L-serine, methyl ester makes it an attractive building block for the creation of advanced bio-functional materials. The presence of a hydrophilic amino acid core and a more hydrophobic benzyl group gives it amphiphilic character, while the reactive hydroxyl group provides a handle for polymerization or surface functionalization. acs.orgnih.gov

A significant emerging area is the development of novel polymers. Research has already shown that L-serine methyl ester can serve as a substrate for creating materials intended for polymeric scaffolds. researchgate.net Furthermore, the chemoenzymatic polymerization of serine esters can produce poly(L-serine), a polypeptide with immense potential as a biomaterial. acs.orgnih.gov The hydroxyl side chains of poly(L-serine) can be further modified, for example, through phosphorylation to mimic post-translational modifications or by attaching other molecules to create materials for drug delivery, tissue engineering, or biosensing. nih.gov Future work could involve copolymerizing N-Benzyl-L-serine, methyl ester with other monomers to fine-tune the physical and biological properties of the resulting polymers, such as their degradation rate, mechanical strength, and cell adhesion properties.

Another application lies in the surface modification of materials. The compound could be grafted onto the surfaces of medical implants (e.g., titanium or silicone) to improve their biocompatibility. The amino acid structure could reduce foreign body response, while the benzyl groups could be used to modulate surface hydrophobicity or to load hydrophobic drugs. This could lead to implants that are less prone to infection and better integrated by the surrounding tissue.

Development of N-Benzyl-L-serine, Methyl Ester as a Scaffold for Diverse Chemical Libraries

In modern drug discovery, the creation of chemical libraries containing a multitude of related but structurally diverse compounds is essential for high-throughput screening. N-Benzyl-L-serine, methyl ester is an ideal scaffold for generating such libraries due to its multiple points of diversification. rsc.org

The core structure of N-Benzyl-L-serine, methyl ester has three primary handles for chemical modification:

The Amine Group: The benzyl group can be replaced with a wide variety of other substituted benzyl groups, alkyl chains, or heterocyclic moieties to explore the steric and electronic requirements of the binding pocket.

The Hydroxyl Group: This group can be esterified, etherified, or replaced with other functional groups (e.g., azides, halogens) to introduce new functionalities or to act as a point of attachment for larger molecular fragments.

The Methyl Ester: The ester can be hydrolyzed to the carboxylic acid, which can then be coupled to a vast array of amines to form amides, or it can be converted to other esters to modulate solubility and pharmacokinetic properties.

By employing combinatorial chemistry techniques, researchers can systematically combine different building blocks at these three positions to rapidly generate a large library of unique compounds. For example, a library could be constructed by reacting 20 different substituted benzyl bromides with L-serine methyl ester, followed by esterification of the hydroxyl group with 20 different carboxylic acids, and finally, transesterification with 10 different alcohols, theoretically yielding thousands of distinct molecules. These libraries can then be screened against various biological targets to identify lead compounds for new therapeutic agents. rsc.org This scaffold-based approach is a powerful strategy for navigating chemical space and discovering novel bio-active molecules. rsc.org

Q & A

Q. What are the critical safety protocols for handling N-Benzyl-L-serine, methyl ester in laboratory settings?

N-Benzyl-L-serine, methyl ester is harmful via inhalation, skin contact, and ingestion. Researchers must use fume hoods, wear nitrile gloves, and employ chemical-resistant lab coats. Immediate first aid includes rinsing eyes with water (15+ minutes) and washing skin with soap. Emergency respiratory support may be required if inhaled .

Q. What synthetic strategies are effective for preparing N-Benzyl-L-serine, methyl ester?

A common approach involves benzylation of L-serine methyl ester derivatives. For example, benzyl chloroformate (Cbz-Cl) can protect the amino group in a Schotten-Baumann reaction under basic conditions (e.g., potassium bicarbonate) at 0°C, followed by esterification . Alternative routes may use reductive amination with benzyl halides. Yield optimization requires controlled stoichiometry (110% excess of benzylating agent) and inert atmospheres to prevent hydrolysis .

Q. How do NMR and mass spectrometry confirm the structural identity of N-Benzyl-L-serine, methyl ester?

  • NMR : The 1^1H-NMR spectrum shows a singlet for the methyl ester (δ ~3.7 ppm), a multiplet for the benzyl group (δ ~7.3 ppm), and a triplet for the serine backbone’s α-proton (δ ~4.1 ppm).
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 210.1, aligning with its molecular weight (209.24 g/mol). Fragmentation patterns include loss of CO2_2Me (−59 Da) and benzyl group (−91 Da) .

Advanced Research Questions

Q. How can the Taguchi experimental design method optimize synthesis parameters for N-Benzyl-L-serine, methyl ester?

The Taguchi method reduces experimental trials by using orthogonal arrays to test parameters like catalyst concentration, temperature, and molar ratios. For methyl ester synthesis, key factors include:

  • Catalyst type : Basic catalysts (e.g., KOH) accelerate esterification but may require anhydrous conditions.
  • Concentration : Optimal catalyst loading (e.g., 1.5 wt%) maximizes yield while minimizing side reactions.
  • Temperature : 60°C balances reaction rate and thermal stability . A modified L9 orthogonal array (4 factors, 3 levels) can systematically identify interactions, with ANOVA prioritizing catalyst concentration as the most influential parameter (77.6% contribution) .

Q. What analytical challenges arise in quantifying methyl ester content, and how are they resolved?

GC-MS or HPLC is used to quantify methyl esters, but co-elution of by-products (e.g., glycerol, unreacted fatty acids) complicates analysis. Solutions include:

  • Derivatization with BSTFA to enhance volatility for GC.
  • Internal standards (e.g., methyl heptadecanoate) for calibration.
  • Column selection (e.g., HP-Innowax) to resolve polar compounds .

Q. How do protecting group strategies (e.g., benzyl vs. acetyl) affect the yield and purity of N-protected serine methyl esters?

  • Benzyl groups : Provide steric protection but require harsh deconditions (e.g., H2_2/Pd-C). Yield losses occur via premature deprotection.
  • Acetyl groups : Less stable under basic conditions but easily removed with aqueous acid. Comparative studies show benzyl protection improves crystallinity (purity >95%) but reduces overall yield by ~15% compared to acetylated analogs .

Q. How can conflicting spectroscopic data for N-Benzyl-L-serine, methyl ester derivatives be resolved?

Contradictions in 13^{13}C-NMR or IR data may arise from rotamers or hydrate formation. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography for unambiguous conformation analysis.
  • Cross-validation with computational methods (DFT) to predict spectral patterns .

Methodological Tables

Q. Table 1. Key Parameters for Taguchi Optimization of Methyl Ester Synthesis

ParameterLevel 1Level 2Level 3Contribution (%)
Catalyst typeKOHNaOHNaOMe12.4
Catalyst conc.0.5 wt%1.0 wt%1.5 wt%77.6
Temperature40°C50°C60°C8.2
Molar ratio (MeOH)1:41:61:81.8

Q. Table 2. Comparative Yields of N-Protected Serine Methyl Esters

Protecting GroupYield (%)Purity (%)Deprotection Method
Benzyl72–7895–98H2_2/Pd-C
Acetyl85–9088–92HCl/MeOH
Cbz65–7093–96HBr/AcOH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.